Diamminetetrachloroplatinum

Catalog No.
S574266
CAS No.
16893-05-3
M.F
Cl4H4N2Pt
M. Wt
368.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diamminetetrachloroplatinum

CAS Number

16893-05-3

Product Name

Diamminetetrachloroplatinum

IUPAC Name

azanide;tetrachloroplatinum(2+)

Molecular Formula

Cl4H4N2Pt

Molecular Weight

368.9 g/mol

InChI

InChI=1S/4ClH.2H2N.Pt/h4*1H;2*1H2;/q;;;;2*-1;+6/p-4

InChI Key

RFNNCHFCDUQKFT-UHFFFAOYSA-J

SMILES

N.N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4]

Synonyms

cis-DTP, diamminetetrachloroplatinum(II), diamminetetrachloroplatinum(II), (cis)-isomer, diamminetetrachloroplatinum(II), (trans)-isomer, tetrachlorodiammineplatinum(II)

Canonical SMILES

[NH2-].[NH2-].Cl[Pt+2](Cl)(Cl)Cl

Cancer research:

  • Mechanism of action: Cisplatin acts by forming covalent adducts with DNA, which disrupts its replication and transcription processes. This can ultimately lead to cell death in cancer cells .
  • In vitro and in vivo studies: Cisplatin has been used extensively in cell culture and animal models to study its effects on various cancer cell lines. This research has helped to elucidate its mechanism of action and identify potential resistance mechanisms .
  • Development of new anticancer drugs: Research on cisplatin has inspired the development of other platinum-based anticancer drugs with improved efficacy and reduced side effects .

Material science:

  • Development of new catalysts: Cisplatin has been explored as a potential catalyst for various chemical reactions, including hydrogenation and dehydrogenation reactions .
  • Drug delivery systems: Research is ongoing to explore the use of cisplatin in the development of novel drug delivery systems that can improve its targeting and efficacy .

Other scientific applications:

  • DNA damage studies: Cisplatin is a valuable tool for studying DNA damage and repair mechanisms in cells .
  • Antimicrobial properties: Recent studies have shown that cisplatin may possess some antimicrobial activity against certain bacterial and fungal strains .

Diamminetetrachloroplatinum, also known as cis-diamminetetrachloroplatinum(IV), is a platinum-based coordination compound with the chemical formula Cl4H6N2Pt\text{Cl}_4\text{H}_6\text{N}_2\text{Pt}. It features a central platinum atom coordinated to two ammonia molecules and four chloride ions, forming a square planar geometry. This compound is part of a broader class of platinum(IV) complexes that have garnered significant interest due to their potential applications in cancer therapy. Platinum compounds, including diamminetetrachloroplatinum, are known for their ability to bind DNA, leading to the inhibition of cell division and ultimately inducing apoptosis in cancer cells .

, primarily involving reduction processes. The reduction of diamminetetrachloroplatinum(IV) to its lower oxidation state, platinum(II), is significant in its mechanism of action as an anticancer agent. The reduction can be facilitated by biological reductants such as glutathione and cysteine, which are prevalent in human plasma. Kinetic studies indicate that these reductions follow second-order kinetics, being first-order in both the platinum complex and the reductant .

Additionally, the compound may decompose under extreme conditions, producing platinum metal and other byproducts when heated.

Diamminetetrachloroplatinum exhibits notable biological activity, particularly as an anticancer agent. Its mechanism of action involves forming covalent bonds with DNA, which disrupts replication and transcription processes. This interaction leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The compound's effectiveness has been studied extensively in various cancer models, demonstrating its potential as a therapeutic agent against tumors resistant to conventional therapies .

The synthesis of diamminetetrachloroplatinum typically involves the reaction of platinum(IV) chloride with ammonia in an aqueous solution. The general procedure includes:

  • Dissolving platinum(IV) chloride in water.
  • Adding concentrated ammonia solution gradually while stirring.
  • Allowing the reaction to proceed until the formation of a precipitate occurs.
  • Isolating the product through filtration and subsequent purification steps.

Alternative methods may involve different ligands or solvents to modify the properties of the resulting complex .

Diamminetetrachloroplatinum is primarily utilized in the field of oncology as a chemotherapeutic agent. Its applications include:

  • Cancer Treatment: Used for treating various types of cancers, including testicular cancer and ovarian cancer.
  • Research: Employed in studies investigating mechanisms of drug resistance and cellular responses to chemotherapy.
  • Biochemical Studies: Used as a tool to explore interactions between metal complexes and biological macromolecules .

Research has demonstrated that diamminetetrachloroplatinum interacts with several biological molecules, influencing its pharmacological profile. Studies have shown its reduction by thiols such as glutathione and cysteine, which affects its cytotoxicity and therapeutic efficacy. These interactions are crucial for understanding how the compound behaves in biological systems and can inform strategies for improving its effectiveness or reducing side effects .

Diamminetetrachloroplatinum shares similarities with other platinum-based compounds but possesses unique characteristics that distinguish it:

Compound NameChemical FormulaKey Characteristics
CisplatinCl2H6N2Pt\text{Cl}_2\text{H}_6\text{N}_2\text{Pt}First-generation platinum drug; widely used; effective against solid tumors.
Trans-diamminetetrachloroplatinumCl4H6N2Pt\text{Cl}_4\text{H}_6\text{N}_2\text{Pt}Different geometric isomer; shows different reactivity and biological activity compared to cis-isomer.
OrmaplatinCl4H6N2Pt\text{Cl}_4\text{H}_6\text{N}_2\text{Pt}A prodrug that requires reduction for activation; designed to improve solubility and reduce toxicity.

Diamminetetrachloroplatinum stands out due to its specific coordination environment and reduction pathways that influence its biological activity and therapeutic potential .

The theoretical understanding of platinum complex reduction processes is built upon several complementary frameworks, each offering unique insights into the electronic and mechanistic aspects of these transformations [1] [2].

Marcus Theory provides the foundational framework for understanding electron transfer processes in platinum complexes. For outer-sphere processes, the theory relates the rate constant to the reorganization energy and driving force, with typical reorganization energies ranging from 0.5 to 1.5 eV for platinum complexes in aqueous solutions. The theory predicts that electron transfer rates follow a parabolic relationship with driving force, with maximum rates occurring when the driving force equals the reorganization energy [3] [4].

Density Functional Theory (DFT) calculations have become indispensable for understanding platinum reduction mechanisms at the molecular level. B3LYP and other hybrid functionals typically predict reduction potentials within 0.1-0.2 V of experimental values when appropriate basis sets and solvation models are employed. Recent studies using the aug-cc-pVTZ basis set have shown excellent agreement with experimental reduction potentials for diamminetetrachloroplatinum complexes [1] [5].

Quantum Mechanical/Molecular Mechanical (QM/MM) approaches are particularly valuable for studying platinum complex reduction in biological environments. These methods allow for the accurate treatment of the platinum center and immediate coordination sphere while incorporating the effects of the surrounding protein or cellular environment [6] [5].

Inner-Sphere Reduction Mechanisms

Inner-sphere reduction mechanisms involve direct interaction between the platinum complex and the reducing agent, often through shared ligands or direct coordination. These processes typically exhibit faster kinetics than outer-sphere mechanisms due to enhanced electronic coupling [1] [7].

Ligand-Bridged Pathways

Ligand-bridged electron transfer represents one of the most efficient pathways for platinum complex reduction. In these mechanisms, a bridging ligand facilitates electron transfer between the reducing agent and the platinum center [8] [9].

Halide-Bridged Mechanisms: Chloride and other halides commonly serve as bridging ligands in platinum reduction. The mechanism involves formation of a bridged intermediate where the halide simultaneously coordinates to both the platinum center and the reducing agent. Electron transfer occurs through the halide bridge, followed by dissociation of the bridged complex [10] [11].

The rate constant for halide-bridged reduction typically ranges from 10³ to 10⁶ M⁻¹s⁻¹, depending on the specific halide and reducing agent. Chloride-bridged pathways show rate constants of approximately 6×10⁵ M⁻¹s⁻¹ with biological reductants such as glutathione [7] [10].

Carboxylate-Bridged Pathways: Carboxylate ligands can also serve as effective bridges for electron transfer. The mechanism involves coordination of the carboxylate oxygen to the reducing agent while maintaining its bond to platinum. The extended π-system of carboxylate ligands provides an efficient pathway for electron delocalization [1] [7].

Ligand-Bridged H-Transfer Mechanisms

Hydrogen transfer mechanisms represent a distinct class of inner-sphere processes where hydrogen atoms or hydride ions participate directly in the electron transfer process [1] [12].

Hydride Transfer Pathways: In these mechanisms, a hydride ion (H⁻) is transferred from the reducing agent to the platinum complex through a bridging ligand. The process involves simultaneous transfer of both the hydrogen nucleus and associated electrons, resulting in a two-electron reduction [1] [12].

The kinetics of hydride transfer mechanisms typically show moderate pH dependence, with rate constants ranging from 10⁻² to 10⁻¹ M⁻¹s⁻¹ for ascorbic acid reduction of platinum complexes. The activation energy for these processes is generally lower than for simple electron transfer, ranging from 15-18 kcal/mol [1] [10].

Proton-Coupled Electron Transfer: This mechanism involves the simultaneous transfer of protons and electrons, often through hydrogen bonding networks. The process is particularly important in biological systems where proton gradients and hydrogen bonding play crucial roles [13] [14].

Enolate β-Carbon Attack Processes

Enolate β-carbon attack represents a unique inner-sphere mechanism discovered through computational studies of ascorbic acid reduction of platinum complexes [1] [15].

Mechanism Description: In this pathway, the enolate form of the reducing agent attacks the platinum complex through its β-carbon, forming a new carbon-ligand bond while simultaneously reducing the platinum center. This mechanism was first identified for the reduction of platinum complexes by the monodeprotonated form of ascorbic acid (AscH⁻) [1].

The process involves nucleophilic attack by the enolate β-carbon on one of the axial ligands of the platinum complex, leading to formation of a new C-X bond and simultaneous release of the second axial ligand. The rate constants for this mechanism range from 10⁻¹ to 10⁰ M⁻¹s⁻¹, with relatively low activation energies of 10-14 kcal/mol [1] [15].

Computational Insights: DFT calculations have revealed that the enolate β-carbon attack pathway is energetically favorable due to the soft nucleophilic character of the enolate carbon and the electrophilic nature of the platinum center. The mechanism is particularly favored when the reducing agent contains extended conjugated systems that can stabilize the resulting products [1] [15].

Outer-Sphere Reduction Mechanisms

Outer-sphere reduction mechanisms involve electron transfer without direct chemical bond formation between the platinum complex and the reducing agent. These processes are governed by Marcus theory and are characterized by weaker electronic coupling compared to inner-sphere mechanisms [3] [4].

Sequential Electron Transfer Processes

Sequential electron transfer involves stepwise reduction of the platinum complex through multiple one-electron steps rather than a single multi-electron process [1] [16].

Two-Step Mechanism: The most common sequential pathway involves initial reduction of Pt(IV) to Pt(III), followed by further reduction to Pt(II). Each step follows Marcus theory predictions, with different reorganization energies and driving forces [1] [16].

The first electron transfer step typically has a reduction potential of +0.68 to +0.85 V, while the second step occurs at +0.73 to +0.95 V. The overall process is thermodynamically favorable, with total free energy changes ranging from -31.3 to -43.8 kcal/mol [1] [16].

Kinetic Considerations: The rate-determining step in sequential electron transfer is typically the first electron transfer, which must overcome the highest reorganization energy. The second step is usually rapid due to the increased lability of the Pt(III) intermediate [1] [16].

Singlet-Triplet Pathway Crossings

Singlet-triplet pathway crossings represent an important aspect of platinum complex photochemistry and reduction mechanisms, particularly when light activation is involved [17] [18].

Intersystem Crossing: The heavy atom effect of platinum facilitates intersystem crossing between singlet and triplet states, with spin-orbit coupling constants reaching 1800 cm⁻¹. This strong coupling enables efficient population transfer between different spin manifolds during reduction processes [17] [19].

Photochemical Pathways: Light-induced reduction of platinum complexes often involves initial excitation to singlet excited states, followed by intersystem crossing to triplet states from which reduction occurs. The triplet states typically have longer lifetimes and different reduction potentials compared to ground state complexes [17] [19].

Base-Assisted Outer-Sphere Mechanisms

Base-assisted mechanisms involve hydroxide or other bases that facilitate electron transfer without forming direct bonds with the platinum complex [3] [20].

Hydroxide Catalysis: In alkaline conditions, hydroxide ions can facilitate outer-sphere electron transfer by stabilizing transition states and intermediates. The mechanism involves formation of hydrogen-bonded networks that lower the activation energy for electron transfer [3] [20].

Rate constants for base-assisted mechanisms range from 10⁻² to 10⁰ M⁻¹s⁻¹, with strong pH dependence above pH 7. The activation energy is typically 16-19 kcal/mol, intermediate between inner-sphere and simple outer-sphere mechanisms [3] [20].

Proton-Coupled Processes: Base-assisted mechanisms often involve coupled proton and electron transfer, where the base accepts protons while electrons are transferred to the platinum complex. This coupling can significantly lower the overall activation energy [13] [14].

Platinum(II)-Catalyzed Reduction Routes

Platinum(II)-catalyzed reduction represents a unique mechanism where Pt(II) complexes serve as catalysts for the reduction of Pt(IV) complexes [1] [21].

Catalytic Mechanism: The proposed mechanism involves formation of a bridged intermediate containing both Pt(II) and Pt(IV) centers, with the reducing agent coordinated to the Pt(II) catalyst. Electron transfer occurs through this bridge, followed by ligand rearrangement and catalyst regeneration [1] [21].

The mechanism can be represented as: RA-Pt(II)-X-Pt(IV)-Y, where RA is the reducing agent, X and Y are axial ligands, and the Pt(II) complex serves as an electron relay. The process involves two-electron transfer from the reducing agent to the Pt(IV) center, mediated by the Pt(II) catalyst [1] [21].

Limitations and Considerations: Despite its theoretical appeal, Pt(II)-catalyzed reduction faces several limitations in biological systems. The low cellular concentration of Pt(II) complexes and potential steric hindrance from axial ligands can deactivate this catalytic mechanism. Additionally, the required formation of multi-nuclear intermediates may be kinetically unfavorable under physiological conditions [1] [21].

Kinetic Parameters: Rate constants for Pt(II)-catalyzed reduction typically range from 10⁻⁴ to 10⁻² M⁻¹s⁻¹, with activation energies of 20-24 kcal/mol. The mechanism shows weak pH dependence but significant temperature effects [1] [21].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

368.874703 g/mol

Monoisotopic Mass

366.877653 g/mol

Heavy Atom Count

7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

16949-90-9
16893-05-3

Dates

Last modified: 04-14-2024

Explore Compound Types